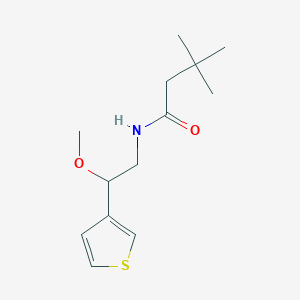
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3,3-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3,3-dimethylbutanamide” is a synthetic compound. It contains a thiophene ring, which is a sulfur-containing heterocycle . The compound also contains a methoxy group and an amide group.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a thiophene with an appropriate methoxyethylamine to form the “N-(2-methoxy-2-(thiophen-3-yl)ethyl)” part of the molecule. The “3,3-dimethylbutanamide” part could be formed through a separate reaction and then combined with the first part .Molecular Structure Analysis
The molecular structure of this compound would include a thiophene ring, a methoxy group (-OCH3), and an amide group (-CONH2). The thiophene ring contributes two π electrons to the aromatic sextet, making thiophene a π-excessive heteroaromatic .Chemical Reactions Analysis
Thiophenes can undergo various types of reactions, including electrophilic, nucleophilic, and radical reactions . The specific reactions that “this compound” would undergo would depend on the reaction conditions and the other compounds present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Thiophenes generally have good thermal stability and are resistant to oxidation and reduction .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3,3-dimethylbutanamide's related compounds have been explored in various chemical synthesis and reactivity studies. For instance, ethoxycarbonyl and methoxycarbonyl methanesulphenyl chlorides form ethyl and methyl thioxoacetates upon reaction with triethylamine, indicating potential utility in generating thiocarbonyl compounds from sulphenyl chlorides through 1,2-elimination processes (Bladon et al., 1985). Similarly, directed lithiation of certain carbamate and urea derivatives shows the potential for site-specific functionalization, creating avenues for the synthesis of substituted products, which is crucial for the development of pharmaceuticals and agrochemicals (Smith, El‐Hiti, & Alshammari, 2013).
Environmental Chemistry
Analytical methods have been developed for detecting herbicides and their degradation products in natural water, showcasing the relevance of chemical analysis in environmental monitoring. This includes methodologies for isolating compounds like dimethenamid and flufenacet, alongside their sulfonic and oxanilic acid degradates, from water samples. Such studies underscore the importance of detecting and understanding the environmental fate of chemical substances (Zimmerman, Schneider, & Thurman, 2002).
Materials Science
In materials science, the design and synthesis of compounds based on thiophene derivatives, such as tetraphenylethylene (TPE) methoxylates, have been shown to exhibit aggregation-induced emission (AIE) and mechanofluorochromic performances. This has significant implications for the development of new materials for optical and electronic applications, including anti-counterfeiting inks and organic electronics (Qi et al., 2013).
Pharmacology and Drug Design
Research into the biological activities of thiophene derivatives has identified compounds with pronounced anti-proliferative activity and tumor cell selectivity. Such studies are pivotal in drug discovery efforts aimed at developing new anticancer agents. The detailed investigation of the structure-activity relationships of these compounds provides insights into designing more effective and selective therapeutic agents (Thomas et al., 2017).
Propiedades
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-13(2,3)7-12(15)14-8-11(16-4)10-5-6-17-9-10/h5-6,9,11H,7-8H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXUBSWLXBPVOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC(C1=CSC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

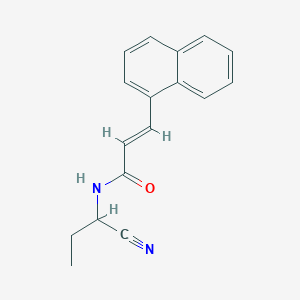

![2-(4-(trifluoromethoxy)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2987016.png)
![Ethyl 5-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2987017.png)
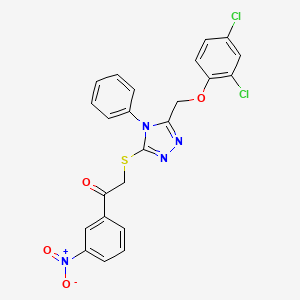
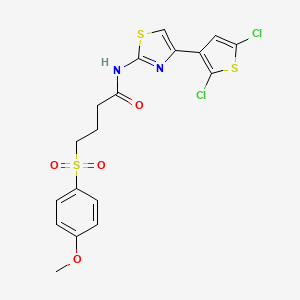
![2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-imidazole-4-carboxylic acid](/img/structure/B2987022.png)
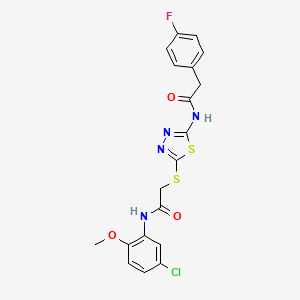
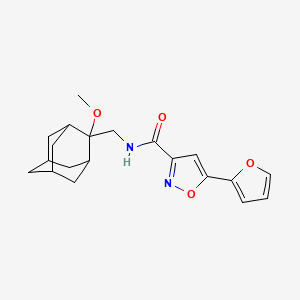
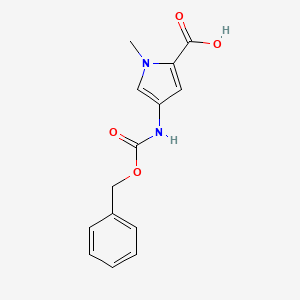
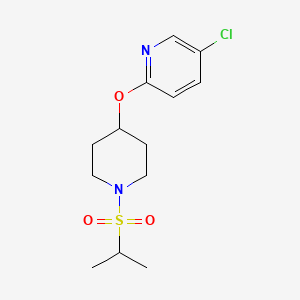

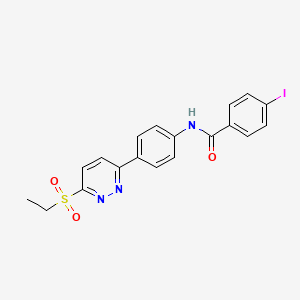
![2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B2987036.png)